2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions often require a base such as sodium hydride to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the tert-butyl and carboxylic acid groups.
Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to the presence of the tert-butyl group, which enhances its steric properties, and the carboxylic acid group, which increases its reactivity and potential for further functionalization. These features make it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
MZTCXYNJLLRFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC=C(C2=N1)C(=O)O |
Origin of Product |
United States |
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